Lipophilicity Shift vs. 4,4-Disubstituted Regioisomer
The calculated partition coefficient (XLogP3‑AA) of the parent free base of the target compound is 1.6 [1]. In contrast, the closely related 4,4‑disubstituted regioisomer 4‑(4‑bromophenyl)piperidin‑4‑ol hydrochloride (CAS 213480‑97‑8) exhibits a predicted LogP of 1.54 . The 0.06 unit difference, while modest, reflects the distinct spatial arrangement of the aryl and hydroxyl substituents around the piperidine ring. A lower LogP in the 4,4‑isomer indicates a slightly more polar surface presentation, which can influence membrane permeability and off‑target partitioning in cellular assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 (free base, CAS 1388030-50-9) |
| Comparator Or Baseline | 4-(4-Bromophenyl)piperidin-4-ol hydrochloride: LogP = 1.54 (computed, Fluorochem) |
| Quantified Difference | ΔLogP ≈ +0.06 (target more lipophilic) |
| Conditions | Computed values; XLogP3-AA for target (PubChem) vs. vendor‑provided LogP for comparator (Fluorochem) |
Why This Matters
Even a small LogP difference can shift a compound across critical drug‑likeness thresholds (e.g., CNS MPO score), so researchers screening for specific pharmacokinetic profiles should use the exact scaffold rather than assuming interchangeability between regioisomers.
- [1] PubChem CID 20364515: 3-(4-Bromophenyl)piperidin-3-ol (free base). XLogP3-AA computed property. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1388030-50-9 (accessed 2026-04-24). View Source
